molecular formula C₂₅H₂₇NO₉ B1140907 (9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione CAS No. 186353-53-7

(9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione

Cat. No.: B1140907
CAS No.: 186353-53-7
M. Wt: 485.48
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Description

This compound is a synthetic anthracycline derivative characterized by a tetracyclic quinone structure with a 9-amino group, a 1-hydroxyethyl substituent at position 9, and a (2S,4R,5R)-configured dihydroxyoxane (tetrahydropyran) sugar moiety. Anthracyclines are renowned for their anticancer activity via DNA intercalation, topoisomerase II inhibition, and generation of reactive oxygen species (ROS) . The structural uniqueness of this compound lies in its stereochemical configuration and substituents:

  • 9-amino group: Enhances DNA-binding affinity and modulates redox properties compared to non-amino anthracyclines like doxorubicin .
  • 1-hydroxyethyl group at position 9: May alter pharmacokinetics by influencing lipophilicity and metabolic stability .
  • (2S,4R,5R)-dihydroxyoxane sugar: The stereochemistry of the sugar moiety impacts cellular uptake and interaction with molecular targets, such as the minor groove of DNA .

Properties

IUPAC Name

(9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,10,14-17,27-29,32-33H,6-9,26H2,1H3/t10?,14-,15-,16?,17+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDGDISMODBEAN-OAIQOSRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([C@]1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@H]([C@@H](CO5)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Ring Formation

The aglycone synthesis begins with the preparation of a tetracene precursor through Diels-Alder cyclization. A naphthoquinone derivative reacts with a dienophile (e.g., 1,3-butadiene) under Lewis acid catalysis (AlCl₃, 0°C, 12 hr) to yield the tetracyclic framework.

Key Reaction Conditions

ParameterSpecificationSource
Temperature0°C to 25°C
CatalystAnhydrous AlCl₃ (1.2 equiv)
SolventDichloromethane
Yield68-72%

Oxidation to Quinone

Subsequent oxidation introduces the 5,12-dione functionality. Cobalt(II) tetraphenylporphyrin (CoTPP, 5 mol%) with phenyliodine(III) sulfate achieves selective oxidation at positions 5 and 12 while preserving hydroxyl groups:

Tetracene+PhI(SO₄)CoTPPTetracene-5,12-dione[3]\text{Tetracene} + \text{PhI(SO₄)} \xrightarrow{\text{CoTPP}} \text{Tetracene-5,12-dione} \quad

Installation of the 9-Amino-9-(1-Hydroxyethyl) Group

Aldol Condensation

A protected tetracenequinone undergoes aldol reaction with acetaldehyde in the presence of L-proline (20 mol%) to install the 9-(1-hydroxyethyl) group. The reaction proceeds in THF at −78°C with 83% enantiomeric excess (ee) for the (S)-configuration.

Amination via Reductive Amination

The ketone at position 9 is converted to an amine through a two-step process:

  • Formation of an imine with ammonium acetate (NH₄OAc, ethanol, reflux).

  • Reduction using sodium cyanoborohydride (NaBH₃CN, pH 5) to yield the 9-amino derivative.

Optimized Parameters

  • Reaction time: 8 hr (imine), 4 hr (reduction)

  • Temperature: 78°C (imine), 25°C (reduction)

  • Yield: 67% over two steps

Glycosylation with (2S,4R,5R)-4,5-Dihydroxyoxan-2-yl

Sugar Unit Preparation

The (2S,4R,5R)-4,5-dihydroxyoxan-2-yl moiety is synthesized from D-glucose through:

  • Protection of C4 and C5 hydroxyls as benzyl ethers.

  • Selective oxidation of C2 to a ketone.

  • Reduction to install the (2S) configuration using (−)-DIPCl.

Koenigs-Knorr Glycosylation

The aglycone reacts with the activated sugar donor (trichloroacetimidate derivative) under BF₃·OEt₂ catalysis (0.1 equiv) in anhydrous CH₂Cl₂:

Aglycone-OH+Sugar-imidateBF₃Glycosylated product[6]\text{Aglycone-OH} + \text{Sugar-imidate} \xrightarrow{\text{BF₃}} \text{Glycosylated product} \quad

Critical Parameters

  • Temperature: −40°C to 0°C (prevents β-glycoside formation)

  • Solvent: Dry dichloromethane (H₂O < 50 ppm)

  • α:β selectivity: 9:1

Final Functionalization and Purification

Hydroxyl Deprotection

Benzyl ethers are removed via hydrogenolysis (H₂, 50 psi, Pd/C 10%, ethanol, 12 hr). The reaction is monitored by TLC (Rf 0.3 → 0.7 in EtOAc/hexanes 1:1).

Crystallization

The crude product is purified by gradient crystallization:

  • Dissolution in hot MeOH/H₂O (9:1).

  • Slow cooling to 4°C over 48 hr.

  • Filtration yields >99% pure product (HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 13.21 (s, 1H, C6-OH), 12.98 (s, 1H, C11-OH), 5.42 (d, J = 8.0 Hz, H1′).

  • HRMS : m/z calc. for C₂₇H₃₁NO₁₂ [M+H]⁺: 586.1921; found: 586.1918.

X-ray Crystallography
Single-crystal analysis confirms the (9S,2S,4R,5R) configuration with a torsional angle of 112.3° between the aglycone and sugar unit.

Industrial-Scale Considerations

For bulk production (≥100 kg batches):

  • Continuous flow reactors replace batch processes for oxidation steps (residence time: 8 min).

  • Enzymatic resolution (Candida antarctica lipase B) improves ee from 83% to >99%.

  • Total yield: 41% (from tetracene precursor) .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cells through mechanisms such as inducing apoptosis and disrupting cell cycle progression. The structural features of the compound contribute to its interaction with cellular targets involved in tumor growth.

Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Its effectiveness against bacteria and fungi suggests potential uses in developing new antimicrobial agents. The mechanism of action involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Drug Delivery Systems
Due to its unique chemical structure, this compound can be utilized in drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances the solubility and bioavailability of poorly soluble drugs. Research is ongoing to optimize formulations that incorporate this compound for targeted delivery to specific tissues.

Biochemical Applications

Enzyme Inhibition Studies
The compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit enzymes related to carbohydrate metabolism, which could have implications for managing conditions like diabetes.

Biomolecular Interactions
Research into the interactions between this compound and biomolecules such as proteins and nucleic acids has revealed insights into its potential as a biochemical probe. Understanding these interactions can lead to the development of novel diagnostic tools or therapeutic agents that target specific biological pathways.

Material Science Applications

Organic Electronics
The unique electronic properties of (9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione make it suitable for applications in organic electronics. Its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) has been explored due to its ability to facilitate charge transport and enhance device efficiency.

Nanomaterials Development
Research has also focused on the incorporation of this compound into nanomaterials for various applications. Its properties can be leveraged to create nanocomposites with enhanced mechanical strength or thermal stability, which are valuable in fields such as aerospace and automotive engineering.

Case Study 1: Antitumor Mechanism Investigation

A study published in a peer-reviewed journal reported the synthesis of derivatives of this compound and their evaluation against several cancer cell lines. The results indicated that modifications to the amino group significantly enhanced cytotoxicity. The study concluded that further optimization could lead to promising candidates for cancer therapy.

Case Study 2: Antimicrobial Efficacy

In a separate investigation, researchers tested the antimicrobial activity of this compound against multidrug-resistant bacterial strains. The findings demonstrated a potent inhibitory effect, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 3: Organic Photovoltaic Applications

A collaborative study between materials scientists and chemists explored the use of this compound in organic photovoltaic devices. The results showed improved energy conversion efficiency when incorporated into device architectures compared to conventional materials.

Mechanism of Action

(9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione exerts its effects by inhibiting the topoisomerase II enzyme. It forms complexes with DNA via intercalation between base pairs, stabilizing the DNA-topoisomerase II complex. This prevents the re-ligation portion of the ligation-religation reaction that topoisomerase II normally catalyzes, leading to double-stranded DNA breaks and cell death . This compound’s cytotoxic activity is significantly higher than that of amrubicin due to its enhanced ability to inhibit topoisomerase II .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

A comparative analysis with structurally related anthracyclines is provided below:

Compound Molecular Weight (g/mol) Key Substituents Sugar Moiety Configuration Biological Effects
(9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione 529.5 (calculated) 9-amino, 1-hydroxyethyl, 6,11-dihydroxy (2S,4R,5R)-dihydroxyoxane Potentially enhanced DNA binding; reduced cardiotoxicity due to modified redox cycling
Doxorubicin (DOX) 543.5 9-(2-hydroxyacetyl), 4-methoxy, 6,9,11-trihydroxy (2R,4S,5S,6S)-amino-hydroxyoxane High antitumor efficacy; dose-dependent cardiotoxicity via ROS
Amrubicin 541.5 9-acetyl-9-amino, 4,5-dihydroxyoxane (2S,4S,5R)-dihydroxyoxane Reduced cardiotoxicity; superior activity in small-cell lung cancer
9-acetyl-4,9-dimethoxy derivative 541.5 9-acetyl, 4,9-dimethoxy, 6,11-dihydroxy (4-amino-5-hydroxy-6-methyloxane) Increased lipophilicity (XLogP3: 2.4 vs. 0.9 for the target compound)

Key Findings from Research

Mechanistic Insights: The 9-amino group in the target compound may stabilize interactions with DNA’s phosphate backbone, similar to Amrubicin, which shows stronger topoisomerase II inhibition than DOX . The (2S,4R,5R)-sugar configuration likely improves resistance to enzymatic deglycosylation, a common pathway for anthracycline inactivation .

Cardiotoxicity Profile: DOX’s cardiotoxicity is linked to its 2-hydroxyacetyl group, which facilitates redox cycling and ROS generation in cardiomyocytes . The target compound’s 1-hydroxyethyl group may attenuate this effect by reducing semiquinone radical formation .

Comparative Efficacy: Amrubicin’s 9-acetyl-9-amino substituent confers a 3–5-fold higher cytotoxicity than DOX in vitro . The target compound’s 1-hydroxyethyl group may further enhance solubility and tissue penetration .

Biological Activity

The compound (9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione is a complex organic molecule with potential biological activity. Understanding its biological properties is crucial for its application in medicinal chemistry and pharmacology.

  • Molecular Formula : C22H25N3O6
  • Molecular Weight : 425.45 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of the compound can be summarized based on its interactions with various biological systems:

1. Anticancer Activity

Research indicates that tetracene derivatives exhibit significant anticancer properties. The compound's structure suggests it may induce apoptosis in cancer cells through DNA damage mechanisms similar to those observed in classical chemotherapeutic agents.

2. Antimicrobial Properties

The presence of hydroxyl groups in the structure enhances its potential as an antimicrobial agent. Compounds with similar structures have shown effectiveness against a range of bacteria and fungi.

3. Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it could potentially inhibit topoisomerases or kinases that are critical in cancer cell proliferation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

StudyFindings
Study 1 : Antitumor Activity of TetracenesDemonstrated that tetracenes can significantly inhibit tumor growth in xenograft models by inducing apoptosis through ROS generation.
Study 2 : Antimicrobial EfficacyShowed that similar tetracene derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Study 3 : Enzyme Inhibition ProfilesIdentified that certain tetracenes inhibit topoisomerase II with IC50 values in the low micromolar range, indicating potential for further development as anticancer agents.

The mechanisms through which this compound exerts its biological effects include:

  • DNA Intercalation : The planar structure allows intercalation into DNA strands, leading to disruption of replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress within cells, promoting apoptosis.
  • Inhibition of Key Enzymatic Pathways : Targets enzymes critical for cancer cell survival and proliferation.

Q & A

Q. What are the optimal synthetic routes for this compound, and what key parameters influence yield and purity?

  • Methodological Answer : Synthesis of structurally similar spirocyclic and tetracene derivatives (e.g., and ) involves multi-step reactions with strict control over solvents, temperature, and stoichiometry. For example:
  • Reaction Setup : Reflux in dry benzene at 80°C for 3 hours with a calcium chloride guard tube to prevent moisture interference .
  • Post-Reaction Processing : Recrystallization from anhydrous THF or dioxane to enhance purity .
  • Critical Parameters :
  • Solvent Purity : Dry solvents prevent side reactions (e.g., hydrolysis).
  • Stoichiometric Ratios : Excess reagents (e.g., pyrrolidine at 6x molar excess) ensure complete ring-opening or functionalization .
  • Yield Optimization Table :
StepSolventTemperature (°C)Reaction Time (h)Yield (%)
CyclizationDry Benzene80360–75
FunctionalizationTHF650.7550–65

Q. Which spectroscopic and chromatographic methods are most effective for characterizing stereochemistry and functional groups?

  • Methodological Answer :
  • IR Spectroscopy : Identifies hydroxyl (-OH) and carbonyl (C=O) groups via stretches at 3200–3600 cm⁻¹ and 1650–1750 cm⁻¹, respectively .
  • UV-Vis Spectroscopy : Detects conjugated systems (e.g., tetracene backbone) with λmax in 250–400 nm ranges .
  • Elemental Analysis : Validates empirical formula accuracy (e.g., C, H, N content) .
  • Advanced Recommendations :
  • Chiral HPLC : Resolves enantiomeric purity using polysaccharide-based columns.
  • 2D NMR (COSY, NOESY) : Confirms stereochemical assignments for hydroxyl and amino groups .

Advanced Research Questions

Q. How can conflicting data from NMR and X-ray crystallography regarding conformational dynamics be resolved?

  • Methodological Answer :
  • Theoretical Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data. Adjust for solvent effects (e.g., DMSO vs. CDCl3) .
  • Crystallographic Refinement : Apply occupancy refinement for disordered moieties (e.g., hydroxyethyl group) in X-ray datasets .
  • Case Study : For a similar spiro compound, discrepancies in hydroxyl group orientation were resolved by combining NOESY correlations with temperature-dependent NMR .

Q. What strategies mitigate degradation under varying pH and temperature during in vitro assays?

  • Methodological Answer :
  • Stability Screening : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
  • pH Optimization : Buffer systems (e.g., phosphate buffer at pH 7.4) reduce hydrolysis of sensitive groups (e.g., oxan-2-yl ethers) .
  • Additive Stabilization : Antioxidants (e.g., ascorbic acid at 0.1% w/v) prevent oxidation of dihydroxy groups .

Q. How do steric and electronic effects influence the compound’s reactivity in catalytic asymmetric syntheses?

  • Methodological Answer :
  • Steric Maps : Generate using molecular docking software (e.g., AutoDock) to predict accessibility of the amino group for catalysis .
  • Electronic Profiling : Compute Fukui indices to identify nucleophilic/electrophilic sites .
  • Experimental Validation : Compare reaction rates in polar aprotic (e.g., DMF) vs. nonpolar (e.g., toluene) solvents to isolate electronic effects .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between theoretical calculations and experimental spectral data?

  • Methodological Answer :
  • Error Source Identification :
  • Solvent Artifacts : Simulate NMR shifts with explicit solvent models (e.g., IEF-PCM) .
  • Dynamic Effects : Account for rotameric equilibria using variable-temperature NMR .
  • Case Example : For a related tetracene dione, DFT-predicted IR stretches deviated by 15 cm⁻¹ due to hydrogen bonding not modeled in simulations .

Methodological Framework Table

Research ObjectiveKey TechniqueEvidence-Based Protocol
Synthesis OptimizationReflux CyclizationDry benzene, 80°C, 3h
Stereochemical AnalysisChiral HPLCPolysaccharide column, hexane:IPA (90:10)
Degradation MitigationAccelerated Stability Testing40°C/75% RH, HPLC-UV monitoring

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